molecular formula C18H18N2O4 B13953128 N-(3-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide

N-(3-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide

Cat. No.: B13953128
M. Wt: 326.3 g/mol
InChI Key: GBYUNRRDERTWEE-UHFFFAOYSA-N
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Description

N-(3-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide is a synthetic organic compound that belongs to the class of oxazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide typically involves the following steps:

    Formation of the oxazinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the methoxy and methyl groups can be done via electrophilic aromatic substitution reactions.

    Amide bond formation: The final step involves the coupling of the oxazinone derivative with 3-methoxy-aniline under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazinone ring can be reduced to form a dihydro derivative.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methoxy-phenyl)-2-(3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide: Lacks the methyl group on the oxazinone ring.

    N-(3-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-(3-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide is unique due to the specific combination of functional groups and the oxazinone ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide

InChI

InChI=1S/C18H18N2O4/c1-12-6-7-16-15(8-12)20(18(22)11-24-16)10-17(21)19-13-4-3-5-14(9-13)23-2/h3-9H,10-11H2,1-2H3,(H,19,21)

InChI Key

GBYUNRRDERTWEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3=CC(=CC=C3)OC

solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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